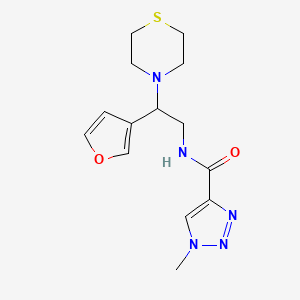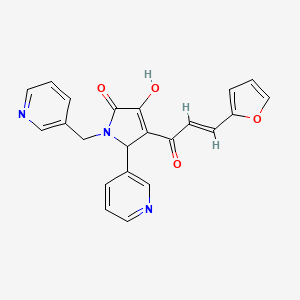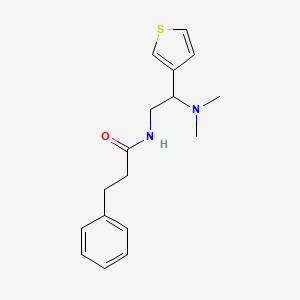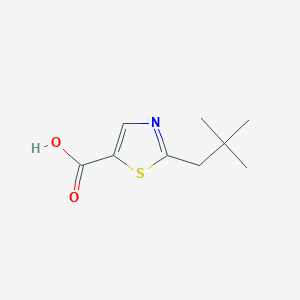
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . Triazoles, on the other hand, are a class of organic compounds that contain a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .
Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry .
Chemical Reactions Analysis
Furans are important intermediates for synthesis of oxygenated natural products . Polysubstituted furans are among the most important heterocyclic compounds with widespread occurrence in nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” would depend on the specific arrangement of its atoms and the nature of its constituent parts. Furans, for example, are aromatic and relatively stable, but they can also be quite reactive under certain conditions .
科学的研究の応用
Synthesis and Structural Characterization
- Compounds related to the specified chemical structure have been synthesized through various methods. One study described the design, synthesis, and characterization of azole derivatives, including triazole compounds, demonstrating their antimicrobial activities against certain microorganisms (Başoğlu et al., 2013). Another research focused on the synthesis and crystal structure of a compound with a closely related structure, providing insights into its molecular interactions and stability through DFT studies (Sun et al., 2021).
Antimicrobial and Pharmacological Properties
- The antimicrobial properties of derivatives have been a significant area of research. For instance, new 1,2,4-triazole derivatives containing a morpholine moiety were synthesized and found to exhibit antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Sahin et al., 2012).
- In the realm of pharmacology, compounds with the furan and triazole motifs have been investigated for their potential antinociceptive properties, indicating a broad scope for their application in pain management (Siwek et al., 2008).
Material Science and Chemistry Applications
- Research has also delved into the chemistry of furan and triazole derivatives for applications in material science, such as corrosion inhibition. One study demonstrated the corrosion inhibition property of azomethine functionalized triazole derivatives, highlighting their effectiveness in protecting mild steel in acidic environments (Murmu et al., 2020).
将来の方向性
The future directions in the study of furan compounds and related molecules are likely to involve further exploration of their synthesis, reactivity, and potential applications. There is also a growing interest in the development of more sustainable and environmentally friendly methods for the synthesis of these types of compounds .
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-18-9-12(16-17-18)14(20)15-8-13(11-2-5-21-10-11)19-3-6-22-7-4-19/h2,5,9-10,13H,3-4,6-8H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORMZWLEULIWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol](/img/structure/B2833314.png)

![1-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-3-phenylthiourea](/img/structure/B2833317.png)
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2833318.png)
![N-[2-(3-Ethyl-3-hydroxypiperidin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2833321.png)



![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)


